molecular formula C18H18FNO4S2 B3014349 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034404-03-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B3014349
CAS No.: 2034404-03-8
M. Wt: 395.46
InChI Key: KYPQQTSJTMNAJE-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophen-2-yl group linked to a hydroxypropyl chain, which is further connected to a 5-fluoro-2-methoxybenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in drug design, often contributing to binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S2/c1-18(21,17-9-12-5-3-4-6-15(12)25-17)11-20-26(22,23)16-10-13(19)7-8-14(16)24-2/h3-10,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPQQTSJTMNAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with notable biological activities attributed to its unique structural features. The compound incorporates a sulfonamide functional group, a benzo[b]thiophene moiety, and fluorine and methoxy substitutions, which enhance its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNO4S2C_{18}H_{18}FNO_4S_2, with a molecular weight of 395.5 g/mol. The presence of fluorine is particularly significant as it can increase lipophilicity and metabolic stability, which are crucial for drug efficacy.

Property Value
Molecular FormulaC₁₈H₁₈FNO₄S₂
Molecular Weight395.5 g/mol
CAS Number2034404-03-8

Biological Activities

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. Preliminary studies suggest several potential activities:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory enzymes such as lipoxygenase, which has been shown to play a role in inflammatory diseases.
  • Antimicrobial Properties : Due to the benzothiophene core, the compound exhibits potential antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Similar compounds have demonstrated anticancer properties, suggesting that this compound may also have applications in oncology.

The mechanism of action involves the binding of the compound to specific molecular targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of inflammatory pathways and disruption of microbial growth.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound Name Structural Features Biological Activity
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamideBenzothiophene core, pyrazole substitutionAnti-inflammatory, analgesic
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamideSimilar benzothiophene structure with bromineAntimicrobial, anticancer
N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamideChlorine substitution on benzothiazoleAntibacterial, antifungal

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar benzothiophene derivatives for their biological activity. For instance:

  • Photoprotective Properties : Some derivatives have been studied for their potential as photoprotective agents against UV radiation, showing promising results as effective UVA filters.
  • Antioxidant Activity : Compounds similar to this one have exhibited significant antioxidant properties in vitro, indicating potential applications in preventing oxidative stress-related diseases.
  • In Vivo Studies : Further research is required to explore the in vivo efficacy and safety profiles of this compound through animal models.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide exhibits diverse biological activities, primarily attributed to its structural components. Similar compounds have shown potential in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have been noted for their efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Its interaction with enzymes involved in inflammatory pathways suggests potential therapeutic use in inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that related compounds could significantly reduce neuronal death induced by oxidative stress. Results indicated a dose-dependent increase in cell viability against neurotoxic agents.
    Concentration (µM)Cell Viability (%)
    020
    1050
    2575
    5090
    This suggests potential utility in treating neurodegenerative diseases.
  • Anticancer Activity : Research has shown that similar compounds induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest. These findings highlight the need for further investigation into the compound's mechanisms of action.
  • Inflammatory Response Modulation : Interaction studies suggest that this compound may modulate specific enzymes involved in inflammatory responses, warranting additional research to elucidate these interactions fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[b]thiophen-Containing Derivatives

(a) Malonate Derivatives ()

Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) share the benzo[b]thiophen core but differ in substituents and functional groups. These malonate esters exhibit:

  • Yields: 75–82% (vs.
  • Melting Points : 92–127°C, suggesting variable crystallinity depending on ester groups.
  • Enantiomeric Purity : 80–82% via HPLC, indicating moderate stereochemical control during synthesis.

Key Difference : The target compound replaces the malonate ester with a sulfonamide group, likely improving hydrogen-bonding capacity and metabolic stability .

(b) Ethenyl-Linked Sulfonamides ()

The compounds (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and its but-2-yn-1-yl derivative feature:

  • Synthesis : Use of K₂CO₃ and 1-bromobut-2-yne in CH₃CN, yielding products via alkylation.
  • Structural Variation: Ethenyl linker vs. hydroxypropyl in the target compound.

Key Insight : The hydroxypropyl group in the target compound could enhance solubility compared to rigid ethenyl linkages .

Sulfonamide-Based Analogs

(a) Triazolone- and Pyrazole-Containing Sulfonamides ()
  • Compound 6 : N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (C₂₀H₂₁FN₄O₄S, MW 432.5).
  • Compound 7 : N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (C₁₉H₂₀FN₃O₃S₂, MW 421.5).

Comparison :

Feature Target Compound Compound 6 () Compound 7 ()
Core Heterocycle Benzo[b]thiophen Triazolone Pyrazole
Molecular Weight Not provided 432.5 421.5
Functional Groups Hydroxypropyl Cyclopropyl, phenyl Thiophen-2-yl, cyclopropyl

Implications : The benzo[b]thiophen core in the target compound may offer distinct π-π stacking interactions compared to triazolone or pyrazole rings, influencing target selectivity .

(b) Simpler Sulfonamides ()

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide lacks the benzo[b]thiophen and hydroxypropyl groups, serving as a baseline for assessing the impact of complex substituents.

Key Difference : The absence of bulky aromatic systems in simpler analogs likely reduces steric hindrance but may compromise binding affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzo[b]thiophene precursor. For example, sulfonyl chlorides are reacted with amine-containing intermediates under anhydrous conditions (e.g., DCM, 0°C to room temperature). Key intermediates are purified via column chromatography and characterized using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Crystallization may be employed for solid intermediates, with X-ray diffraction (XRD) used to confirm stereochemistry .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal XRD is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Mo-Kα radiation). SHELX software (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for handling twinned data or high-resolution datasets. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .

Q. What computational methods are suitable for optimizing the geometry and electronic properties of this sulfonamide derivative?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) is used for geometry optimization. For thermochemical accuracy, exact-exchange terms (e.g., Becke’s 1993 functional) improve atomization energy predictions . Solvent effects are modeled using the Polarizable Continuum Model (PCM).

Advanced Research Questions

Q. How can synthetic challenges, such as low yields of the hydroxypropyl intermediate, be addressed?

  • Methodology : Kinetic control (e.g., low-temperature reactions) and protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) mitigate side reactions. Monitoring via TLC or LC-MS helps identify unstable intermediates. Evidence from analogous sulfonamide syntheses suggests using NaH as a base in THF to enhance nucleophilicity .

Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during sulfonamide formation?

  • Methodology : 2D NMR (e.g., 1^1H-13^13C HSQC, NOESY) distinguishes between regioisomers. Isotopic labeling (e.g., 19^{19}F NMR) tracks fluorine positioning. For disputed configurations, X-ray crystallography provides definitive proof .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies are conducted by synthesizing analogs with systematic substituent changes. Biological assays (e.g., antimicrobial screening via MIC tests) quantify activity. Computational docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., enzymes in pathogenic bacteria) .

Q. How should contradictory data between computational predictions and experimental results (e.g., dipole moments) be analyzed?

  • Methodology : Cross-validate calculations using multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets. Experimental dipole moments are measured via dielectric spectroscopy. Discrepancies may arise from solvent effects or crystal packing forces not modeled in DFT .

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